molecular formula C22H18F3N5O2 B2628768 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 941915-35-1

2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2628768
CAS No.: 941915-35-1
M. Wt: 441.414
InChI Key: UJJZSWHQOCXZDK-UHFFFAOYSA-N
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Description

2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[3,4-d]pyridazin-6-yl core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyridazin-6-yl core, followed by the introduction of the methyl and trifluoromethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters would be essential to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide include:

  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2/c1-13-6-3-4-9-18(13)30-20-17(11-26-30)14(2)28-29(21(20)32)12-19(31)27-16-8-5-7-15(10-16)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJZSWHQOCXZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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